molecular formula C14H14N2O2S B4554612 N-[4-(acetylamino)-3-methylphenyl]thiophene-2-carboxamide

N-[4-(acetylamino)-3-methylphenyl]thiophene-2-carboxamide

Cat. No.: B4554612
M. Wt: 274.34 g/mol
InChI Key: RLDYWFLBABWART-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-3-methylphenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H14N2O2S and its molecular weight is 274.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(acetylamino)-3-methylphenyl]-2-thiophenecarboxamide is 274.07759887 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N-[4-(acetylamino)-3-methylphenyl]-2-thiophenecarboxamide and related compounds have been explored for their potential anticancer properties. These compounds are part of a broader category of small molecule histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression and cell cycle progression. The inhibition of HDACs can lead to the blockage of cancer cell proliferation, induction of apoptosis, and cell cycle arrest, highlighting the promise of these compounds in cancer therapy. For instance, MGCD0103, a related compound, selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity both in vitro and in vivo, and has progressed to clinical trials (Zhou et al., 2008). Similarly, N-acetyldinaline has shown to induce histone hyperacetylation in cancer cells, suggesting a mechanism through which it exerts its antitumor activity by modulating gene expression (Kraker et al., 2003).

Synthesis and Structural Analysis

The compound N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was synthesized and characterized using X-ray diffraction, demonstrating the compound's crystal structure and providing insights into its molecular interactions. Such structural analyses are essential for understanding the compound's chemical behavior and potential biological interactions (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Antimicrobial Activity

Apart from anticancer properties, thiophene derivatives, including N-[4-(acetylamino)-3-methylphenyl]-2-thiophenecarboxamide, have been investigated for their antimicrobial efficacy. These compounds have shown promising results against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antibiotics, highlighting the need for new therapeutic options (Khalil et al., 2010).

Safety and Hazards

Safety data sheets provide information on the potential hazards of a chemical compound. For a similar compound, “N-Acetylsulfanilyl chloride”, it is advised not to breathe the dust, avoid contact with eyes, skin, or clothing, and to use only under a chemical fume hood .

Properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-8-11(5-6-12(9)15-10(2)17)16-14(18)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDYWFLBABWART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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